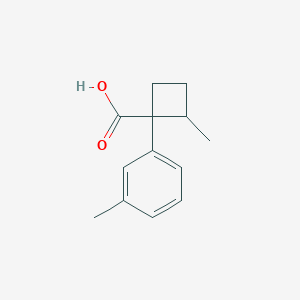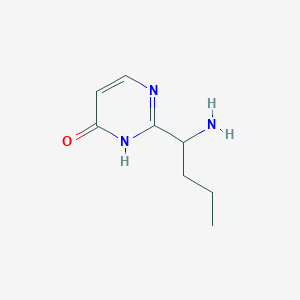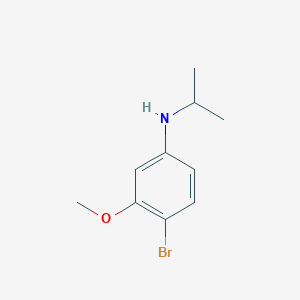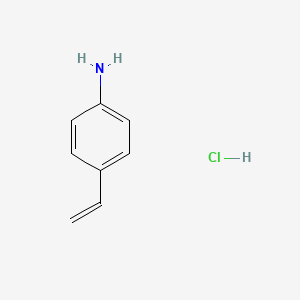
4-Vinylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylaniline hydrochloride is a vinyl-substituted aromatic amine. It is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
4-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinylbenzoquinone.
Reduction: The compound can be reduced to form 4-ethyl aniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-vinylbenzoquinone
Reduction: 4-ethyl aniline
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Vinylaniline
- 4-Vinylpyridine
- 4-Vinylbenzoic acid
- Styrene
- Cinnamyl alcohol
- 4-Cyanostyrene
- Methyl 4-vinylbenzoate
- 3-Nitrostyrene
- 4-Vinylanisole
- 2-Vinylpyridine
Uniqueness
4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .
Propriétés
Numéro CAS |
111981-34-1 |
|---|---|
Formule moléculaire |
C8H10ClN |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
4-ethenylaniline;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
Clé InChI |
SFEFZLHQUBUCKM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


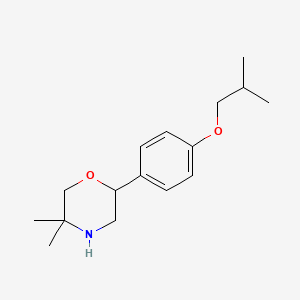
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
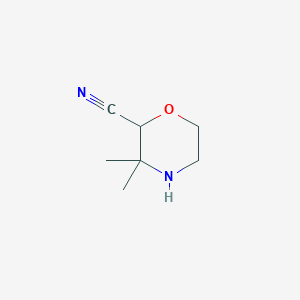

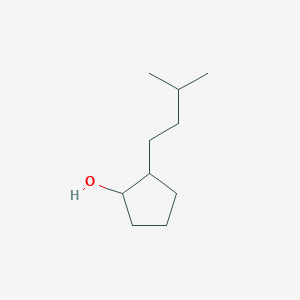

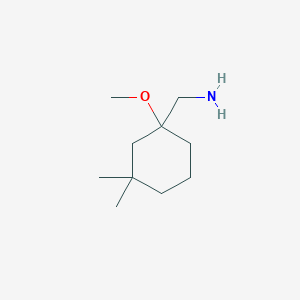
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
